molecular formula C22H27NO5S B2538524 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine CAS No. 952983-35-6

1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine

Cat. No.: B2538524
CAS No.: 952983-35-6
M. Wt: 417.52
InChI Key: CIOLEARRQBSCIY-UHFFFAOYSA-N
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Description

1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine is a complex organic compound that features a benzodioxole moiety, a sulfonyl group, and a piperidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1,3-benzodioxole with a suitable sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-benzylpiperidine under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety, used in organic synthesis.

    1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone:

    4-(2H-1,3-benzodioxol-5-yl)benzoic acid: Another benzodioxole derivative with different functional groups.

Uniqueness

1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-benzylpiperidine is unique due to its combination of a benzodioxole moiety, a sulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-4-benzylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S/c24-29(25,14-4-13-26-20-7-8-21-22(16-20)28-17-27-21)23-11-9-19(10-12-23)15-18-5-2-1-3-6-18/h1-3,5-8,16,19H,4,9-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOLEARRQBSCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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